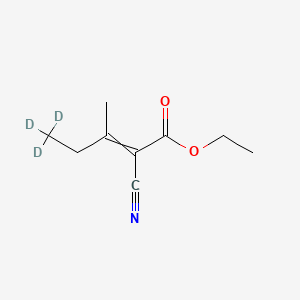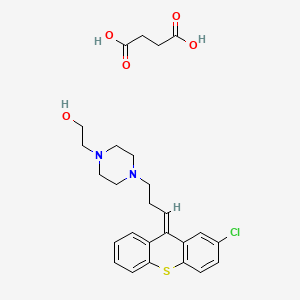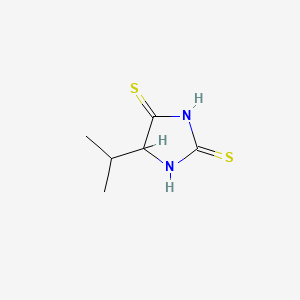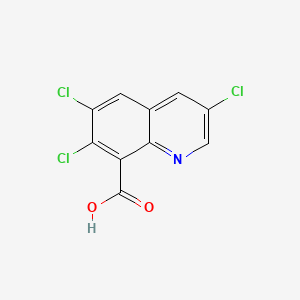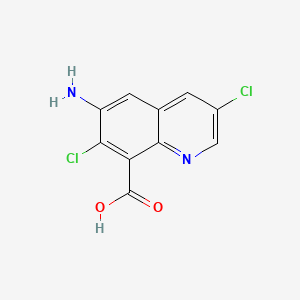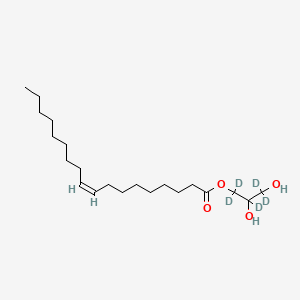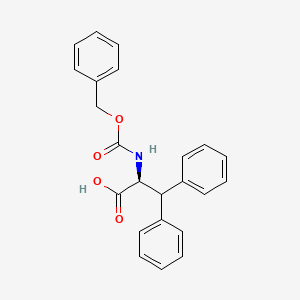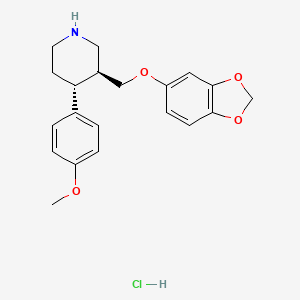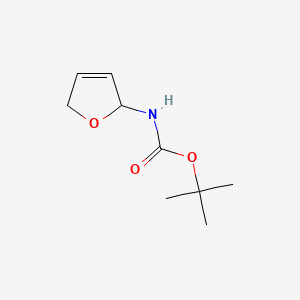![molecular formula C21H28O5 B587964 1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol CAS No. 230975-30-1](/img/structure/B587964.png)
1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol” is a compound that shares part of its molecular skeleton with a large number of other β-blockers . It is also known as Metoprolol, a cardioselective β1-adrenergic blocking agent . It is commonly used to treat conditions such as angina pectoris, hypertension, and cardiac arrhythmias .
Molecular Structure Analysis
The molecular formula of “1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol” is C21H28O5 . Its molecular weight is 360.4 g/mol . The InChIKey of the compound is JHRIEMFHIZBBOY-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound has a molecular weight of 360.4 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . It also has a rotatable bond count of 12 . The exact mass and monoisotopic mass of the compound are 360.19367399 g/mol .Applications De Recherche Scientifique
Phthalocyanine Synthesis and Characterization : A study by Acar et al. (2012) involved the synthesis of new phthalocyanines using derivatives similar to 1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol. These phthalocyanines exhibited water solubility and were characterized for their aggregation behaviors, which is important for applications in materials science and possibly in dye-sensitized solar cells (Acar, Irfan et al., 2012).
Schiff Base Derivatives Synthesis and Analysis : Khalid et al. (2018) synthesized Schiff base derivatives of 1,3-Bis[(E)-(4-chlorobenzylidene)amino] propan-2-ol, among others. These compounds were analyzed for their equilibrium structure and electronic properties, contributing to the field of organic chemistry and materials science (Khalid, M. et al., 2018).
Antimicrobial and Antiradical Activity Studies : Čižmáriková et al. (2020) investigated the antimicrobial and antiradical activities of compounds including derivatives of 1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol. This research is significant for medical and pharmaceutical applications, especially in developing new antimicrobial agents (Čižmáriková, R. et al., 2020).
Synthesis and Electropolymerization of Silicon Naphthalocyanines : Bıyıklıoğlu and Alp (2017) focused on synthesizing silicon naphthalocyanines using similar compounds for electropolymerization studies. These compounds showed potential for electronic and photonic applications due to their non-aggregated nature in various solvents (Bıyıklıoğlu, Z. & Alp, Hakan, 2017).
Zinc Complex Synthesis for Hydrolysis Studies : Research by Mochizuki et al. (2009) involved synthesizing zinc complexes with ligands similar to 1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol. They explored these complexes' ability to catalyze the hydrolysis of tris(p-nitrophenyl)phosphate, contributing to catalysis and enzyme mimicry studies (Mochizuki, K. et al., 2009).
Epoxy Resin Curing Investigations : Khalaf et al. (1987) researched the curing reactions of polyhydroxy epoxy resins, including 1,3-bis(2,4,6-trimethylol phenoxy)propan-2-ol, for materials science and engineering applications, particularly in developing new resins and coatings (Khalaf, M. N. et al., 1987).
Mécanisme D'action
Target of Action
The compound 1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol is a dimer of Metoprolol , which is a selective β1 receptor blocker . The primary targets of this compound are the β1-adrenergic receptors. These receptors play a crucial role in regulating heart rate, heart contractility, and blood pressure.
Propriétés
IUPAC Name |
1,3-bis[4-(2-methoxyethyl)phenoxy]propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O5/c1-23-13-11-17-3-7-20(8-4-17)25-15-19(22)16-26-21-9-5-18(6-10-21)12-14-24-2/h3-10,19,22H,11-16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHRIEMFHIZBBOY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=CC=C(C=C1)OCC(COC2=CC=C(C=C2)CCOC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80724419 |
Source


|
| Record name | 1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80724419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol | |
CAS RN |
230975-30-1 |
Source


|
| Record name | 1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80724419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2R,4R)-1-[(2S)-5-[[Imino(nitroamino)methyl]amino]-2-[[(3-methyl-8-quinolinyl)sulfonyl]amino]-1-oxopentyl]-4-methyl-2-piperidinecarboxylic acid](/img/structure/B587886.png)
